molecular formula C9H5N3OS B063147 (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile CAS No. 173540-04-0

(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile

Cat. No. B063147
CAS RN: 173540-04-0
M. Wt: 203.22 g/mol
InChI Key: VBSHHUKLLRLPLG-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile, or 2Z-3H-B2N, is an organic compound with a unique structure and properties that make it a useful tool in scientific research. It is a nitroso compound, which means it contains a nitrogen-oxygen double bond, and is also a member of the benzothiazole family. 2Z-3H-B2N has been used in a variety of scientific experiments, including those related to biochemistry, physiology, and organic synthesis.

Scientific Research Applications

Organic Synthesis

This compound is used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles that allow chemists to design and synthesize small to complex molecules or molecular structures.

Pharmaceuticals

2-Benzothiazoleacetonitrile is used in the pharmaceutical industry . It could be used as a building block in the synthesis of various pharmaceutical drugs.

Agrochemicals

This compound is also used in the production of agrochemicals . Agrochemicals include pesticides, insecticides, fungicides, and other chemicals used in agriculture to control pests and diseases.

Dye Stuffs

2-Benzothiazoleacetonitrile is used in the production of dye stuffs . These are substances that impart color to a material. The dye is generally applied in an aqueous solution, and may require a mordant to improve the fastness of the dye on the fiber.

Preparation of 3-aryl-1-[(E)-cyanomethylidene]-1H-pyrido[2,1-b]benzothiazole-4-carbonitriles

This compound may be used for the preparation of 3-aryl-1-[(E)-cyanomethylidene]-1H-pyrido[2,1-b]benzothiazole-4-carbonitriles . This reaction involves the reaction with 6-aryl-4-methylsulfanyl-2-oxo-2H-pyran-3-carbonitrile .

Synthesis of 1-acyl-3-aryl-3H-pyrrolo[2′,3′4,5]pyrimido[6,1-b]benzothiazol-6-ium-2-olates

2-Benzothiazoleacetonitrile may be employed in the preparation of pyrrolones, which can be used for the synthesis of 1-acyl-3-aryl-3H-pyrrolo[2′,3′:4,5]pyrimido[6,1-b]benzothiazol-6-ium-2-olates .

properties

IUPAC Name

(2E)-2-(1,3-benzothiazol-2-yl)-2-hydroxyiminoacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3OS/c10-5-7(12-13)9-11-6-3-1-2-4-8(6)14-9/h1-4,13H/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOUGMJKPPEOEY-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=NO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=N/O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789935
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile

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